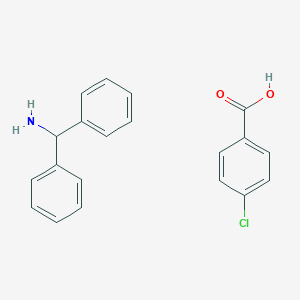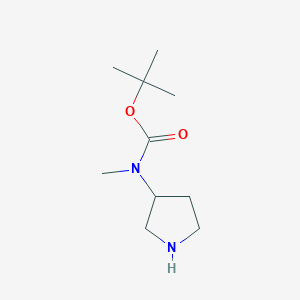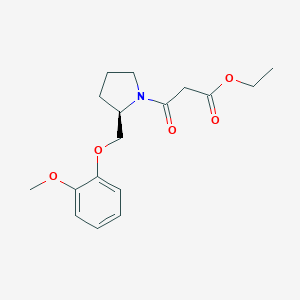![molecular formula C9H14O B065532 Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI) CAS No. 170303-18-1](/img/structure/B65532.png)
Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI), commonly known as Carvone, is a natural compound found in essential oils of caraway, spearmint, and dill. It has a unique odor and flavor and is widely used in the food and fragrance industry. Carvone is also known for its various medicinal properties and has been the subject of extensive scientific research in recent years.
Wirkmechanismus
Carvone exerts its pharmacological effects through various mechanisms of action, including the modulation of neurotransmitters and the inhibition of enzymes involved in inflammation and oxidative stress. It has also been shown to interact with various receptors in the body, including the GABA-A receptor, which is involved in anxiety and sedation.
Biochemical and Physiological Effects:
Carvone has been shown to have various biochemical and physiological effects on the body, including the reduction of oxidative stress and inflammation. It has also been found to have a positive impact on the digestive system, improving gut motility and reducing symptoms of indigestion and nausea. Additionally, carvone has been found to improve cognitive function and reduce anxiety, making it a potential treatment for various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Carvone is a relatively easy and cost-effective compound to synthesize, making it a popular choice for laboratory experiments. Additionally, its unique odor and flavor make it a useful tool for sensory analysis studies. However, carvone's pharmacological effects can be complex and may vary depending on the dose and route of administration, making it important to carefully control experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on carvone, including its potential use as a treatment for various neurological disorders, such as anxiety and depression. Additionally, carvone may have potential applications in the food and fragrance industry, where its unique odor and flavor could be used to create new products. Further research is also needed to better understand the pharmacological effects of carvone and to identify potential side effects or interactions with other compounds.
Synthesemethoden
Carvone can be synthesized through various methods, including the oxidation of limonene, which is a major component of citrus peel oil. Another method involves the reduction of carvone oxide, which is obtained from carvone through epoxidation. The synthesis of carvone is relatively easy and cost-effective, making it a popular compound for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Carvone has been extensively studied for its various pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and antioxidant effects. It has also been shown to have a positive impact on the digestive system, helping to relieve symptoms of indigestion and nausea. Additionally, carvone has been found to have a positive effect on the central nervous system, improving cognitive function and reducing anxiety.
Eigenschaften
CAS-Nummer |
170303-18-1 |
|---|---|
Produktname |
Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI) |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-[(1R,2R)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone |
InChI |
InChI=1S/C9H14O/c1-6(2)4-8-5-9(8)7(3)10/h4,8-9H,5H2,1-3H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
HPXHMACQKOXZRR-IUCAKERBSA-N |
Isomerische SMILES |
CC(=C[C@H]1C[C@H]1C(=O)C)C |
SMILES |
CC(=CC1CC1C(=O)C)C |
Kanonische SMILES |
CC(=CC1CC1C(=O)C)C |
Synonyme |
Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



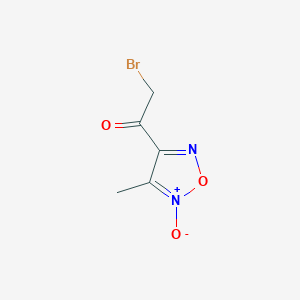

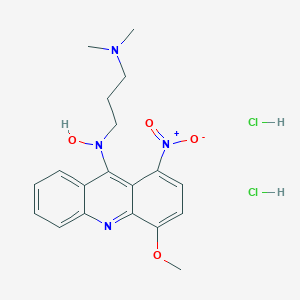
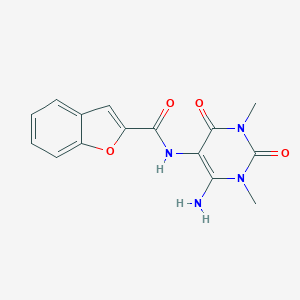
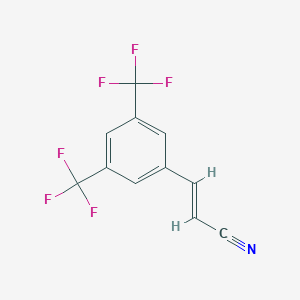
![N-[1-(1,3-Thiazol-2-yl)ethyl]formamide](/img/structure/B65472.png)
![Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium](/img/structure/B65473.png)
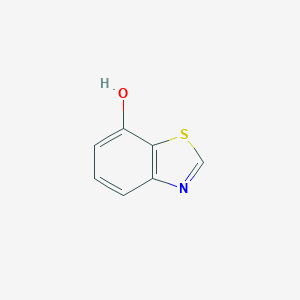
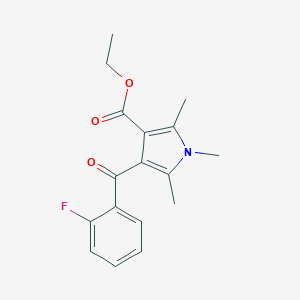
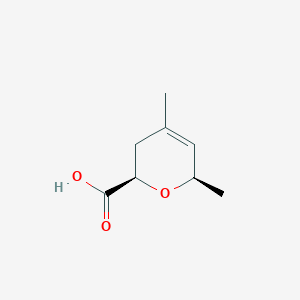
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)](/img/structure/B65482.png)
